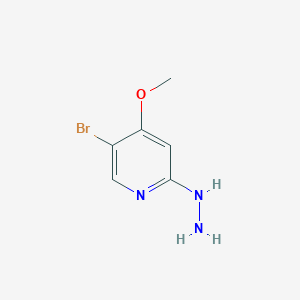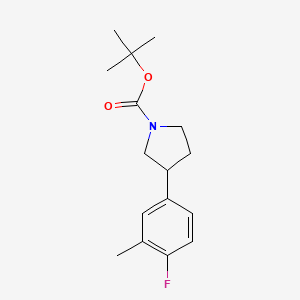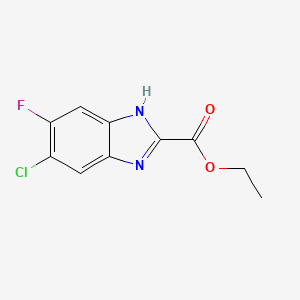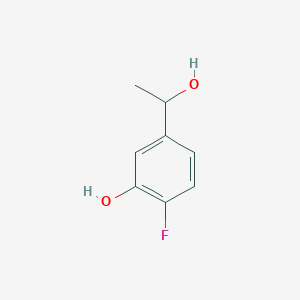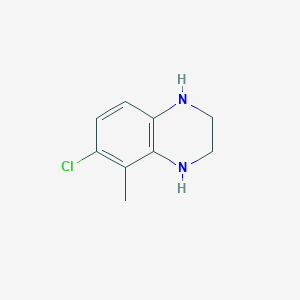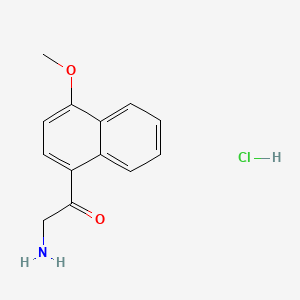
6-(Benzyloxy)-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-3-methylisoquinoline: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a benzyloxy group at the 6th position and a methyl group at the 3rd position of the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-3-methylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and aminoacetaldehyde diethyl acetal react to form isoquinoline.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylation: The methyl group can be introduced at the 3rd position using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-(Benzyloxy)-3-methylisoquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Benzyloxy)-3-methylisoquinoline is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and antioxidant agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-3-methylisoquinoline involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-(Benzyloxy)-2-methylisoquinoline
- 6-(Benzyloxy)-4-methylisoquinoline
- 6-(Benzyloxy)-3-ethylisoquinoline
Comparison: Compared to its analogs, 6-(Benzyloxy)-3-methylisoquinoline exhibits unique chemical reactivity due to the position of the methyl group. This positional difference can influence its electronic properties and, consequently, its reactivity in chemical reactions. Additionally, the biological activity of this compound may differ from its analogs, making it a unique candidate for specific applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C17H15NO |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
3-methyl-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C17H15NO/c1-13-9-16-10-17(8-7-15(16)11-18-13)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
JUURNEGONGLPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


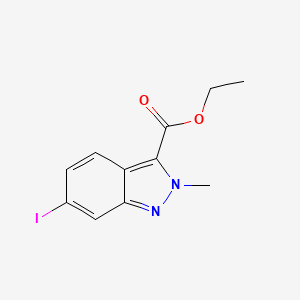
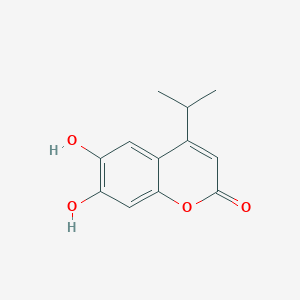


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
